molecular formula C17H19NO3S B5806341 N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

Cat. No. B5806341
M. Wt: 317.4 g/mol
InChI Key: RPLYACJCPXCPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 1999 and has since been extensively studied due to its potential applications in cancer research and drug development.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream signaling molecules, thereby disrupting cell signaling pathways that regulate cell proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as inducing apoptosis in these cells. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in lab experiments is its specificity for certain kinases, which allows for the selective inhibition of specific signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of study is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways. Additionally, further research is needed to elucidate the mechanisms underlying the toxicity of this compound and to develop strategies to minimize this toxicity in future studies.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydroindene-5-carboxylic acid to produce the intermediate compound, this compound. This intermediate is then further reacted with other reagents to produce the final product, this compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in cancer research and drug development. This compound has been shown to inhibit the activity of several kinases, including Src family kinases, which are known to play a role in cancer cell proliferation and metastasis. This compound has also been shown to inhibit the activity of other kinases, such as FAK and Abl, which are involved in cell signaling pathways that regulate cell proliferation and migration.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLYACJCPXCPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.